molecular formula C9H7NOS B1311953 2-sulfanyl-1H-indole-3-carbaldehyde CAS No. 183946-30-7

2-sulfanyl-1H-indole-3-carbaldehyde

Cat. No.: B1311953
CAS No.: 183946-30-7
M. Wt: 177.22 g/mol
InChI Key: ITVZJCAUYSGPDZ-UHFFFAOYSA-N
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Description

2-Sulfanyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a sulfanyl group at the second position and an aldehyde group at the third position of the indole ring, making it a versatile precursor in organic synthesis.

Scientific Research Applications

2-Sulfanyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Future Directions

The future directions for “2-sulfanyl-1H-indole-3-carbaldehyde” and similar compounds lie in their potential applications in pharmaceutical chemistry . Their role in the synthesis of various biologically active structures makes them valuable for the development of new drugs .

Biochemical Analysis

Biochemical Properties

2-sulfanyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through the sulfanyl group, which can form covalent bonds with the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, including kinases and phosphatases, influencing their phosphorylation states and activity levels .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as ATP and NADH .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the sulfanyl group to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, the binding of this compound to the active site of superoxide dismutase results in the inhibition of its activity, thereby increasing oxidative stress within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have protective effects against oxidative stress and inflammation. At high doses, this compound can induce toxic effects, including liver damage and impaired kidney function. These adverse effects are likely due to the accumulation of the compound in these organs and the subsequent disruption of normal cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the reaction of indole-3-carbaldehyde with thiol reagents under specific conditions to introduce the sulfanyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors. The process is optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    2-Methyl-1H-indole-3-carbaldehyde: Features a methyl group instead of a sulfanyl group, leading to different reactivity and applications.

Uniqueness: 2-Sulfanyl-1H-indole-3-carbaldehyde is unique due to the presence of both the sulfanyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research .

Properties

IUPAC Name

2-sulfanyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVZJCAUYSGPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)S)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448013
Record name 1H-Indole-3-carboxaldehyde, 2-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassicanal A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

183946-30-7, 113866-44-7
Record name 1H-Indole-3-carboxaldehyde, 2-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brassicanal A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 213 °C
Record name Brassicanal A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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